1-(trifluoroacetyl)-1H-benzotriazole

Catalog No.
S675495
CAS No.
183266-61-7
M.F
C8H4F3N3O
M. Wt
215.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(trifluoroacetyl)-1H-benzotriazole

CAS Number

183266-61-7

Product Name

1-(trifluoroacetyl)-1H-benzotriazole

IUPAC Name

1-(benzotriazol-1-yl)-2,2,2-trifluoroethanone

Molecular Formula

C8H4F3N3O

Molecular Weight

215.13 g/mol

InChI

InChI=1S/C8H4F3N3O/c9-8(10,11)7(15)14-6-4-2-1-3-5(6)12-13-14/h1-4H

InChI Key

GVQIQOIKWUOEJP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C(F)(F)F

1-(trifluoroacetyl)-1H-benzotriazole is a trifluoroacetylating agent used for the introduction of trifluoroacetyl groups onto amines and alcohols. Unlike highly reactive liquid reagents such as trifluoroacetic anhydride (TFAA), it is a stable, crystalline solid that is easier to handle and weigh accurately. This reagent facilitates the trifluoroacetylation of primary and secondary amines at room temperature, often without the need for an added base, and produces the neutral, water-soluble byproduct benzotriazole, simplifying reaction workups. [REFS-1, REFS-2]

While trifluoroacetic anhydride (TFAA) is a common trifluoroacetylating agent, it is not an interchangeable substitute for 1-(trifluoroacetyl)-1H-benzotriazole in many workflows. TFAA is a highly reactive, volatile, and corrosive liquid that requires specialized handling. [1] Its reaction generates trifluoroacetic acid as a stoichiometric byproduct, which can cause degradation of acid-sensitive substrates, necessitate the use of scavenger bases, and complicate purification. In contrast, 1-(trifluoroacetyl)-1H-benzotriazole offers a milder reaction profile, producing neutral benzotriazole as a byproduct, which is advantageous for preserving sensitive functional groups and streamlining the purification process. [2] Therefore, substituting this solid reagent with TFAA can lead to lower yields, increased side-product formation, and more complex downstream processing.

Superior Handling and Process Safety: Stable Solid vs. Volatile Liquid

A primary procurement differentiator is the physical form and stability of the reagent. 1-(trifluoroacetyl)-1H-benzotriazole is a crystalline solid, making it easy to weigh and handle under standard laboratory conditions. In contrast, the most common alternative, trifluoroacetic anhydride (TFAA), is a volatile, corrosive, and hygroscopic liquid, complicating accurate measurement and requiring more stringent handling protocols to manage its reactivity and hazardous nature. [1] N-acylbenzotriazoles, as a class, are noted for being stable in air and even to water for short periods at room temperature. [2]

Evidence DimensionPhysical State & Handling Characteristics
Target Compound DataCrystalline solid, stable in air, easy to weigh
Comparator Or BaselineTrifluoroacetic Anhydride (TFAA): Volatile, corrosive, hygroscopic liquid
Quantified DifferenceQualitative but significant difference in physical state, leading to improved ease of handling, dosing accuracy, and safety.
ConditionsStandard laboratory and chemical process environments.

The solid form simplifies weighing, reduces inhalation risk, and enhances stability, making it more suitable for automated workflows and safer for manual operations.

Simplified Workup: Neutral Byproduct vs. Corrosive Acidic Waste

The reaction of 1-(trifluoroacetyl)-1H-benzotriazole with an amine or alcohol releases 1H-benzotriazole as a neutral, water-soluble byproduct. [1] This facilitates a much simpler purification process, often requiring only an aqueous wash to remove the byproduct. In direct contrast, reactions with trifluoroacetic anhydride (TFAA) generate an equimolar amount of trifluoroacetic acid (TFA), a strong and corrosive acid (pKa ≈ 0.5). This acidic byproduct often must be neutralized with a base, which introduces salts that can complicate the isolation and purification of the desired product. [2]

Evidence DimensionReaction Byproduct Chemistry
Target Compound Data1H-Benzotriazole (neutral, water-soluble solid)
Comparator Or BaselineTrifluoroacetic Anhydride (TFAA): Trifluoroacetic acid (strong, corrosive liquid acid)
Quantified DifferenceGenerates a neutral, easily removed byproduct versus a strong acid requiring neutralization and more complex workup.
ConditionsTrifluoroacetylation of amines or alcohols.

Eliminating an acidic byproduct simplifies purification, reduces material compatibility issues, and is beneficial for substrates that are sensitive to strong acids.

Enhanced Reaction Control: Mild, Base-Free Conditions for Amine Acylation

1-(trifluoroacetyl)-1H-benzotriazole enables the direct trifluoroacetylation of primary and secondary amines, including those with low nucleophilicity like anilines, at room temperature and typically without requiring an added base. This represents a significant process advantage over methods using TFAA, which often require a tertiary amine base (e.g., triethylamine or pyridine) to scavenge the generated acid. The elimination of a strong, non-nucleophilic base from the reaction mixture can prevent side reactions such as racemization in chiral compounds or degradation of base-labile functional groups.

Evidence DimensionRequired Reaction Conditions
Target Compound DataTypically proceeds at room temperature without an added base for amine substrates.
Comparator Or BaselineTrifluoroacetic Anhydride (TFAA): Often requires a scavenger base (e.g., triethylamine) and careful temperature control.
Quantified DifferenceEliminates the need for a stoichiometric base, simplifying the reaction setup and minimizing base-induced side reactions.
ConditionsN-trifluoroacetylation of primary and secondary amines.

Base-free conditions improve the functional group tolerance of the reaction, enhance selectivity, and reduce the risk of epimerization in chiral substrates, leading to higher purity products.

Trifluoroacetylation of Acid- or Base-Sensitive Substrates

This reagent is the right choice for modifying molecules containing functional groups that are unstable in the presence of strong acids or bases. The mild, base-free reaction conditions and neutral byproduct profile prevent the degradation often seen with TFAA and scavenger bases, preserving the integrity of complex molecules.

Workflows Requiring Simplified Purification and High Purity

In multi-step syntheses where purification efficiency is critical, using this compound minimizes workup complexity. The water-soluble benzotriazole byproduct is easily removed with a simple aqueous wash, avoiding the salt formation and emulsion issues that can arise from neutralizing TFAA reactions, thereby increasing throughput and final product purity. [1]

Protecting Group Introduction in Peptide and Medicinal Chemistry

For the N-terminal protection of amino acids or peptides, particularly those prone to racemization, this reagent offers a distinct advantage. The absence of a required base minimizes the risk of stereochemical scrambling, which is a known issue with other acylation methods, ensuring higher optical purity of the final product. [REFS-1, REFS-2]

Automated and High-Throughput Synthesis Platforms

The properties of 1-(trifluoroacetyl)-1H-benzotriazole as a stable, weighable solid make it highly suitable for automated synthesis platforms. Its predictable reactivity and simple workup are compatible with robotic systems where handling volatile, corrosive liquids like TFAA is challenging and undesirable from a safety and material compatibility standpoint.

XLogP3

2.1

Wikipedia

1-(trifluoroacetyl)-1H-benzotriazole

Dates

Last modified: 08-15-2023

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